10-Methylundec-8-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylundec-8-en-1-ol: is an organic compound with the molecular formula C12H24O. It is a chiral alcohol with a methyl-branched carbon skeleton and an unsaturated bond at the 8th position. This compound is known for its applications in the synthesis of insect pheromones and other chiral building blocks .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Methylundec-8-en-1-ol can be synthesized using cyclopropane intermediate products. The synthesis involves the formation of cyclopropane intermediates, which are then converted into the desired chiral alcohols. The reaction conditions typically include the use of specific catalysts and reagents to facilitate the formation of the cyclopropane ring and its subsequent transformation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of similar chiral alcohols often involves large-scale chemical processes that utilize efficient catalytic systems and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 10-Methylundec-8-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The unsaturated bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the unsaturated bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 10-methylundec-8-enal or 10-methylundec-8-enoic acid.
Reduction: Formation of 10-methylundecan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
10-Methylundec-8-en-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of insect pheromones and their role in insect behavior.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 10-Methylundec-8-en-1-ol involves its interaction with specific molecular targets and pathways. In the context of insect pheromones, the compound binds to olfactory receptors in insects, triggering a behavioral response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Methylundec-10-en-1-ol
- 3-Methylheptan-1-ol
- 4-Methyloctan-1-ol
Comparison: 10-Methylundec-8-en-1-ol is unique due to its specific methyl-branched structure and the position of the unsaturated bond. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other similar compounds. For example, the position of the methyl group and the double bond can influence the compound’s reactivity and its interactions with biological targets .
Properties
CAS No. |
143211-19-2 |
---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
10-methylundec-8-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h8,10,12-13H,3-7,9,11H2,1-2H3 |
InChI Key |
YWKNWGJFOPIMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.